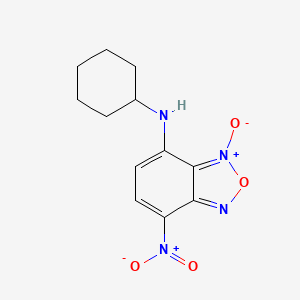![molecular formula C31H36GeOSi B14501254 {5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane CAS No. 63247-83-6](/img/structure/B14501254.png)
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane is a complex organosilicon compound. It features a unique combination of tert-butyl, trimethylgermyl, and triphenylsilane groups attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-hydroxyphenyl with trimethylgermyl chloride in the presence of a base to form the trimethylgermyl ether. This intermediate is then reacted with triphenylsilane chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl and silane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating reactions through coordination and stabilization of intermediates. The pathways involved depend on the specific application and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {5-tert-Butyl-2-[(trimethylsilyl)oxy]phenyl}(triphenyl)silane
- {5-tert-Butyl-2-[(trimethylstannyl)oxy]phenyl}(triphenyl)silane
Uniqueness
{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical properties compared to its silicon and tin analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous .
Eigenschaften
CAS-Nummer |
63247-83-6 |
|---|---|
Molekularformel |
C31H36GeOSi |
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
(5-tert-butyl-2-trimethylgermyloxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C31H36GeOSi/c1-31(2,3)25-22-23-29(33-32(4,5)6)30(24-25)34(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28/h7-24H,1-6H3 |
InChI-Schlüssel |
OCHGCWWTEWZUQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[Ge](C)(C)C)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


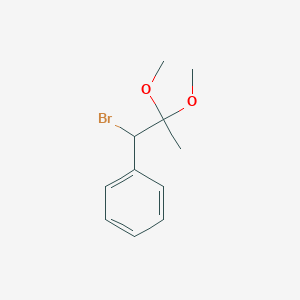
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
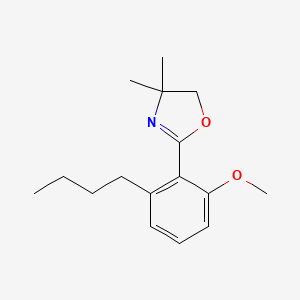
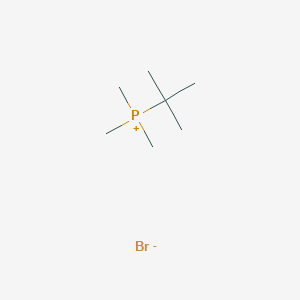
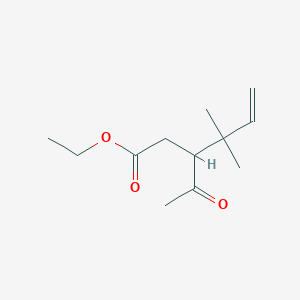
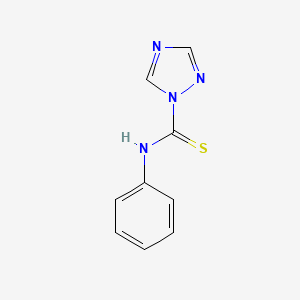
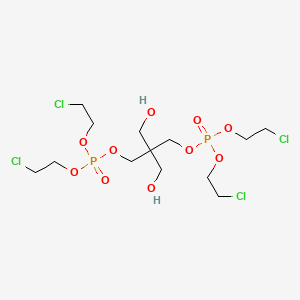

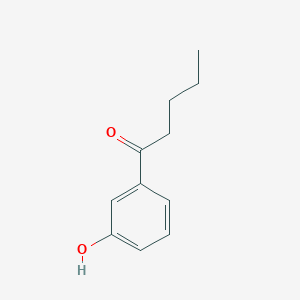

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
